Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine
Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine
Executive Summary
In modern fragment-based drug design (FBDD) and library synthesis, piperidine amides serve as highly versatile, privileged scaffolds. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a structurally robust tertiary amide that combines the conformational flexibility of a piperidine ring with the lipophilic, sterically demanding profile of a 2,3-dichlorophenyl moiety. As an application scientist overseeing lead optimization workflows, I have structured this guide to detail the core physicochemical properties, structural logic, and self-validating synthetic protocols required to effectively utilize this compound in pharmaceutical research.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biological systems and organic solvents. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine (CAS: 916031-18-0)[1] is characterized by a lack of hydrogen bond donors, which significantly enhances its membrane permeability[2].
The table below synthesizes the quantitative data for this compound, extrapolated from established chemical databases such as [3] and [2].
| Property | Value | Implication for Drug Design |
| IUPAC Name | (2,3-Dichlorophenyl)(piperidin-1-yl)methanone | Standardized nomenclature for structural identification. |
| CAS Registry Number | 916031-18-0 | Unique identifier for commercial procurement[1]. |
| Molecular Formula | C₁₂H₁₃Cl₂NO | Defines atomic composition. |
| Molecular Weight | 258.14 g/mol | Ideal fragment size (<300 Da) for hit-to-lead expansion[3]. |
| Hydrogen Bond Donors | 0 | Promotes high passive membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Capable of interacting with target kinase/receptor hinges. |
| Rotatable Bonds | 1 (Aryl-Carbonyl bond) | Low conformational entropy penalty upon target binding. |
| Topological Polar Surface Area | 20.3 Ų (Calculated) | Excellent predictor for Blood-Brain Barrier (BBB) crossing. |
Pharmacophore Mapping & Medicinal Chemistry Applications
Piperidine derivatives are widely utilized in medicinal chemistry, frequently appearing in antidiabetic agents, CNS therapeutics, and soluble epoxide hydrolase (sEH) inhibitors[4],[5]. The structural logic of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be divided into three distinct pharmacophoric zones.
The ortho-chloro substituent on the phenyl ring forces the aromatic ring out of coplanarity with the amide plane. This steric shielding protects the carbonyl carbon from enzymatic hydrolysis (e.g., by amidases), thereby increasing the metabolic stability of the molecule in vivo.
Caption: Pharmacophore mapping of the core structural components.
Synthetic Methodology & Causality
The synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine is achieved via an amide coupling reaction between 2,3-dichlorobenzoic acid and piperidine[6].
The Challenge of Ortho-Steric Hindrance
The ortho-chloro group creates a high steric barrier around the carboxylic carbon. Traditional carbodiimides (like DCC or EDCI) often fail or give low yields because the intermediate O-acylisourea is too bulky for nucleophilic attack by the secondary amine (piperidine).
Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole (HOAt) ester intermediate, which accelerates the acylation of the incoming amine, overcoming the steric hindrance of the ortho-chloro group.
Self-Validating Protocol: HATU-Mediated Amide Coupling
Materials:
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2,3-Dichlorobenzoic acid (1.0 eq)
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Piperidine (1.2 eq)
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HATU (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
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Activation: Dissolve 2,3-dichlorobenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir for 15 minutes at room temperature.
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Self-Validation Checkpoint: Monitor activation via LC-MS to observe the intermediate HOAt-ester mass before proceeding.
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Nucleophilic Addition: Add piperidine dropwise to the activated mixture.
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting acid (UV active, low Rf due to polarity) should disappear, replaced by a new, higher Rf UV-active spot (the product). Piperidine is not UV-active, preventing false positive readings.
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Quenching and Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Acid Wash: Wash the combined organic layers with 1M HCl, followed by brine.
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Causality: Washing with mild acid ensures that any residual basic amines (unreacted piperidine and DIPEA) are protonated and partitioned into the aqueous waste, leaving only the neutral tertiary amide in the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).
Caption: Synthetic workflow for 1-[(2,3-Dichlorophenyl)carbonyl]piperidine.
Analytical Characterization Standards
To confirm the successful synthesis and purity of the compound, the following analytical standards must be met:
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Mass Spectrometry (LC-MS): The compound should exhibit a strong[M+H]⁺ peak at m/z 258.1 in positive electrospray ionization (ESI+) mode. Due to the two chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (M : M+2 : M+4 in a 9:6:1 ratio).
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Nuclear Magnetic Resonance (¹H NMR):
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Expert Insight (Atropisomerism): Due to the partial double-bond character of the C-N amide bond, rotation around this bond is restricted at room temperature. In the ¹H NMR spectrum, this manifests as broadened or distinct sets of signals for the equatorial and axial protons of the piperidine ring adjacent to the nitrogen (typically between 3.2 and 3.8 ppm). Variable Temperature (VT) NMR may be required to coalesce these peaks.
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The 2,3-dichlorophenyl protons will appear as a characteristic AMX or ABC spin system in the aromatic region (7.1 - 7.6 ppm).
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References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2735956, 2,3-Dichlorobenzamide".[2] Available at: [Link]
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MDPI. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents".[4] Available at: [Link]
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PubMed Central (PMC). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors".[5] Available at: [Link]
Sources
- 1. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine | 916031-18-0 | Benchchem [benchchem.com]
- 2. 2,3-Dichlorobenzamide | C7H5Cl2NO | CID 2735956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C12H13Cl2NO [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 1-[(2,3-Dichlorophenyl)carbonyl]piperidine | 916031-18-0 | Benchchem [benchchem.com]
